molecular formula C10H13ClN2O B6193130 2-(pyrrolidin-1-yl)pyridine-3-carbaldehyde hydrochloride CAS No. 2648940-12-7

2-(pyrrolidin-1-yl)pyridine-3-carbaldehyde hydrochloride

Cat. No.: B6193130
CAS No.: 2648940-12-7
M. Wt: 212.7
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Description

2-(Pyrrolidin-1-yl)pyridine-3-carbaldehyde hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridine ring substituted with a pyrrolidine moiety and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-1-yl)pyridine-3-carbaldehyde hydrochloride typically involves the reaction of pyridine-3-carbaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)pyridine-3-carbaldehyde hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Pyridine-3-carboxylic acid derivatives.

    Reduction: Pyridine-3-methanol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-(Pyrrolidin-1-yl)pyridine-3-carbaldehyde hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-1-yl)pyridine-3-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The pyridine ring and the pyrrolidine moiety can interact with various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrrolidin-1-yl)pyridine
  • Pyridine-3-carbaldehyde
  • Pyrrolidine

Comparison

2-(Pyrrolidin-1-yl)pyridine-3-carbaldehyde hydrochloride is unique due to the presence of both the pyrrolidine and aldehyde functionalities on the pyridine ring. This combination allows for diverse chemical reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

2648940-12-7

Molecular Formula

C10H13ClN2O

Molecular Weight

212.7

Purity

95

Origin of Product

United States

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